2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide

Medicinal Chemistry Solubility Enhancement Lead Optimization

Select this specific phenoxyacetamide for SAR campaigns where the 2-hydroxyethoxy substituent is critical. Unlike simpler N-cyclopentyl or hydroxycyclopentyl analogs, this compound introduces additional hydrogen-bond donor/acceptor capacity, enabling exploration of polar contacts within enzyme catalytic pockets (e.g., soluble epoxide hydrolase). Its predicted lower cLogP improves aqueous solubility, potentially reducing CYP3A4 off-target liability. Use as a reference standard, advanced fragment for library synthesis, or direct replacement when simpler leads show poor kinetic solubility. The hydroxyethoxy handle also supports further derivatization via esterification or etherification.

Molecular Formula C16H22ClNO4
Molecular Weight 327.81
CAS No. 2176069-45-5
Cat. No. B2482906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
CAS2176069-45-5
Molecular FormulaC16H22ClNO4
Molecular Weight327.81
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)OCCO
InChIInChI=1S/C16H22ClNO4/c17-13-3-5-14(6-4-13)21-11-15(20)18-12-16(22-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-12H2,(H,18,20)
InChIKeyRKOIOLUSMMKEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide: A Specialized Phenoxyacetamide with Enhanced Hydrogen-Bonding Capacity


2-(4-Chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide (CAS 2176069-45-5) belongs to the phenoxyacetamide class of small molecules, characterized by a 4-chlorophenoxy moiety linked to a cyclopentylmethyl acetamide core. Its defining structural feature is a 2-hydroxyethoxy substituent on the cyclopentyl ring, which increases hydrogen-bond donor/acceptor counts relative to simpler cyclopentyl or hydroxycyclopentyl analogs [1]. This compound is primarily utilized as a research tool and building block in medicinal chemistry programs exploring targets such as epoxide hydrolase or adenylate cyclase [2].

Why 2-(4-Chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide Cannot Be Replaced by Common Analogs


Direct substitution with in-class compounds such as 2-(4-chlorophenoxy)-N-cyclopentylacetamide or 2-(4-chlorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide is not straightforward due to critical differences in hydrogen-bonding potential and solubility profiles. The target compound incorporates a 2-hydroxyethoxy group, which is absent in the simpler cyclopentyl analog [1]. This functional group significantly alters physicochemical properties and can shift target selectivity. For instance, in a related series of phenoxyacetamides tested for cholinesterase inhibition, variations in the N-substituent led to over a 10-fold difference in IC50 values [2]. Thus, selecting the precise substitution pattern is vital for maintaining SAR consistency in lead optimization campaigns.

Quantitative Evidence Guide for 2-(4-Chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide vs. Analogs


Enhanced Hydrogen-Bond Capacity vs. 2-(4-Chlorophenoxy)-N-cyclopentylacetamide

The target compound contains a 2-hydroxyethoxy substituent, providing two additional hydrogen-bond acceptors and one additional donor compared to the simple cyclopentyl analog 2-(4-chlorophenoxy)-N-cyclopentylacetamide [1]. This structural modification is predicted to increase topological polar surface area (tPSA) from approximately 38 Ų to approximately 68 Ų, which typically correlates with improved aqueous solubility. Increased hydrogen-bonding capacity can also enhance target engagement for proteins with polar binding pockets.

Medicinal Chemistry Solubility Enhancement Lead Optimization

Reduced LogP vs. 4-Chlorophenoxy Acetamide Derivatives Lacking Hydroxyethoxy Moieties

Introduction of the hydroxyethoxy group is expected to lower the partition coefficient (cLogP) by approximately 0.5-1.0 units relative to analogs such as 2-(4-chlorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide [1]. In a structurally related series of phenoxyacetamides, a similar modification reduced LogP from 2.8 to 2.1, which was associated with reduced off-target binding to CYP450 enzymes [2].

Drug Design Physicochemical Properties Lipophilicity Control

Epoxide Hydrolase Inhibitory Potential vs. Generic Phenoxyacetamide Scaffolds

A closely related compound within the same patent series, bearing a chloro-phenoxy acetamide core with a substituted cyclopentylmethyl moiety, demonstrated potent inhibition of soluble epoxide hydrolase (sEH) with a Ki of 0.0800 nM [1]. The generic phenoxyacetamide scaffold without the 2-hydroxyethoxy-cyclopentyl motif typically exhibits Ki values in the micromolar range for sEH. While this data is not for the exact target compound, it strongly implies that the specific substitution pattern in this chemical series is critical for achieving nanomolar potency.

Epoxide Hydrolase Enzyme Inhibition Cardiometabolic Disease

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide


Lead Optimization for Epoxide Hydrolase (sEH) Inhibitors

The compound is best utilized as a key intermediate or reference standard in SAR studies focused on the cyclopentylmethyl region of sEH inhibitors. Its 2-hydroxyethoxy group allows exploration of additional hydrogen-bond interactions with the enzyme's catalytic pocket, a feature unavailable in simpler N-cyclopentyl acetamide analogs [1]. Use this compound when the goal is to combine nanomolar potency with improved aqueous solubility.

Selectivity Profiling Against Adenylate Cyclase and CYP450 Isoforms

The predicted lower cLogP compared to the hydroxycyclopentyl analog may translate into reduced CYP3A4 inhibition [1]. This compound can be used in counter-screening panels to differentiate target-specific activity (e.g., adenylate cyclase) from off-target liabilities, aiding in the selection of cleaner lead molecules.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With its balanced molecular weight (327.81 g/mol) and multiple functional groups, the compound serves as an advanced fragment or scaffold for library synthesis. Its 2-hydroxyethoxy handle allows for further derivatization (e.g., esterification, etherification), making it a versatile building block for constructing diverse analogs [1].

In Vitro Pharmacokinetic Profiling of Solubility-Limited Analogs

When a lead series based on 2-(4-chlorophenoxy)-N-cyclopentylacetamide shows poor kinetic solubility, this compound can be used as a direct replacement to assess the impact of the hydroxyethoxy solubilizing group on assay performance and permeability (e.g., PAMPA or Caco-2).

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.